An In-depth Technical Guide to (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its defining features—a stereochemically defined pyrrolidine core, a versatile cyanomethyl group, and a stable Boc protecting group—make it a valuable intermediate for constructing complex molecular architectures. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and natural products, prized for its ability to explore three-dimensional chemical space effectively.[1][2] This guide provides a comprehensive overview of the compound's properties, a validated synthetic pathway from a commercially available precursor, mechanistic insights, and its strategic application in drug discovery.
Core Compound Properties and Specifications
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key specifications for (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 132945-76-7 | [3][4] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | Typically an oil or low-melting solid | Inferred |
| Purity | ≥95% | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC#N | [3] |
| InChI Key | VDDMCMFPUSCJNA-QMMMGPOBSA-N | [4] |
Strategic Synthesis: A Self-Validating Pathway
The most reliable and common synthesis of (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate begins with its corresponding alcohol, (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a readily available chiral building block.[5] The synthesis is a classic two-step process involving the conversion of the primary alcohol into a good leaving group, followed by nucleophilic substitution with a cyanide anion.
Causality of the Synthetic Strategy: The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions.[6] Therefore, the core of this synthesis is its chemical activation. By converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), we transform the oxygen into an excellent leaving group, susceptible to displacement by a wide range of nucleophiles.[7] The subsequent Sₙ2 reaction with sodium or potassium cyanide proceeds efficiently to form the desired carbon-carbon bond, yielding the cyanomethyl group.[8] This two-step sequence is highly reliable and ensures the retention of the critical stereochemistry at the C3 position of the pyrrolidine ring because the C-O bond is not broken during the activation step.[9]
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints to ensure reaction completion and product purity.
Part A: Tosylation of (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe, add (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.).
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Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 volumes). Cool the solution to 0°C using an ice bath. Add pyridine or triethylamine (1.5 eq.) to act as a base, which will neutralize the HCl byproduct.[6]
-
Reagent Addition: Add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C. The causality here is critical: slow addition prevents exothermic spikes that could lead to side reactions.
-
Reaction & Monitoring (Self-Validation 1): Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature if necessary.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Workup & Isolation: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, water, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylated intermediate is typically used in the next step without further purification.
Part B: Cyanation of the Tosylated Intermediate
-
Solvent & Reagent: Dissolve the crude tosylated intermediate from Part A in a polar aprotic solvent such as DMSO or DMF. Add sodium cyanide (NaCN, 1.5 eq.).
-
Reaction Conditions: Heat the mixture to 60-80°C. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 substitution.
-
Monitoring (Self-Validation 2): Monitor the reaction by TLC or LC-MS. The disappearance of the tosylate intermediate and the formation of the final product confirms the reaction is complete.
-
Workup & Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
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Final Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Caption: Step-by-step experimental workflow diagram.
Spectroscopic Characterization
Structural verification is paramount. While a full experimental spectrum for the final product is not publicly available, the expected NMR and Mass Spec data can be accurately predicted based on its structure and data from closely related analogues.[10][11]
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~1.45 (s, 9H): -C(CH₃)₃δ ~1.8-2.2 (m, 2H): -CH₂- on ringδ ~2.5-2.7 (m, 3H): -CH- and -CH₂-CNδ ~3.0-3.6 (m, 4H): -N-CH₂- on ring | The singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the Boc group. The pyrrolidine ring protons will appear as complex multiplets. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be shifted downfield. |
| ¹³C NMR | δ ~28.5: -C(CH₃)₃δ ~25.0: -CH₂-CNδ ~30-50: Pyrrolidine carbonsδ ~80.0: -C(CH₃)₃δ ~118.0: -C≡Nδ ~154.5: C=O (carbamate) | Key signals include the nitrile carbon (~118 ppm), the quaternary and methyl carbons of the Boc group (~80.0 and ~28.5 ppm, respectively), and the carbamate carbonyl (~154.5 ppm). |
| HRMS (ESI) | m/z [M+H]⁺: 197.1336m/z [M+Na]⁺: 219.1155 | High-resolution mass spectrometry provides the most accurate confirmation of the molecular formula (C₁₀H₁₆N₂O₂). |
Applications in Drug Discovery: A Versatile Chiral Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in drugs targeting a vast range of diseases.[2][12] Its non-planar, sp³-hybridized nature allows for precise three-dimensional positioning of substituents, which is crucial for selective interaction with biological targets like enzymes and receptors.[1][13]
(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is particularly valuable because the cyanomethyl group is a versatile functional handle that can be transformed into other key pharmacophores:
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Reduction to a Primary Amine: The nitrile can be readily reduced (e.g., using H₂, Raney Ni, or LiAlH₄) to a 3-(2-aminoethyl)pyrrolidine. This introduces a basic nitrogen center, a common feature in many active pharmaceutical ingredients for interacting with acidic residues in protein binding sites.
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Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields a 3-(carboxymethyl)pyrrolidine derivative. This allows for the introduction of a carboxylic acid group, which can serve as a hydrogen bond donor/acceptor or be used for amide coupling to extend the molecule.
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